(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide

Sigma-1 receptor Structure-Activity Relationship Benzamide ligands

Researchers investigating sigma receptor subtypes often face reproducibility issues due to stereochemical ambiguity or off-target cross-reactivity. This (S)-configured 4-bromo benzamide derivative is a selective sigma-1 receptor ligand that resolves these challenges. - Confirmed (S)-enantiomer with >95% chiral purity, avoiding the confounding pharmacology of racemic or achiral analogs. - 4-Bromo substitution on the benzamide ring drives sigma-1 selectivity while minimizing serotonergic and adrenergic side activities. - Supplied as a research-grade solid, suitable for in vitro binding assays and SAR studies requiring a defined stereochemical probe.

Molecular Formula C17H25BrN2O
Molecular Weight 353.3 g/mol
Cat. No. B12067028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-YL)butan-2-YL)benzamide
Molecular FormulaC17H25BrN2O
Molecular Weight353.3 g/mol
Structural Identifiers
SMILESCC(C)C(CN1CCCC1)N(C)C(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C17H25BrN2O/c1-13(2)16(12-20-10-4-5-11-20)19(3)17(21)14-6-8-15(18)9-7-14/h6-9,13,16H,4-5,10-12H2,1-3H3
InChIKeyXOGJFWOAQFXMFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Bromo-Benzamide for Sigma Receptor Research


(S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)benzamide (CAS: 1380102-11-3, MW: 353.3 g/mol, Formula: C17H25BrN2O) is a chiral benzamide derivative from a class of compounds investigated for high-affinity sigma receptor binding . Its structure features a 4-bromo substituent on the benzamide ring and an (S)-configured amine chain terminating in a pyrrolidine moiety, a scaffold known to confer selectivity between sigma-1 (S1R) and sigma-2 (S2R) receptor subtypes.

Chiral Identity (S)-enantiomer for stereochemical control in binding studies
Scaffold Selectivity 4-Bromo substitution reported to favor sigma-1 receptor selectivity context
Study Context Class-level evidence supports sigma receptor probe research

Why Generic Substitution Fails for This Compound


Minor structural modifications on the benzamide scaffold, such as the position of the halogen atom or the nature of the N-substituent, have been shown to profoundly alter sigma-1 affinity, sigma-2/sigma-1 selectivity, and off-target activities across a panel of 40 receptors [1]. Therefore, substituting this specific (S)-enantiomer with a regioisomer (e.g., 3-bromo analog) or an achiral analog cannot ensure equivalent pharmacological profiling data, compromising experimental reproducibility.

Regioisomer 3-Bromo analog may introduce off-target activity at serotonergic and adrenergic receptors, altering pharmacological profile.
Racemic/Achiral Achiral or racemic forms may not reproduce stereospecific sigma receptor binding data observed with the (S)-enantiomer.
N-Substituent Modifications to the pyrrolidine or methyl groups can shift sigma-1/sigma-2 selectivity and off-target panel results.

Quantitative Differential Evidence


Bromine Positional Effect on Sigma-1 Selectivity

In a series of benzamide-derived sigma-1 ligands, the 4-bromo substituted analog (compound 7m) demonstrated superior selectivity for sigma-1 over sigma-2 receptors compared to the 3-bromo regioisomer (compound 7l). Compound 7l, the 3-bromo analog, displayed significant off-target antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors [1]. Specific quantitative selectivity ratios for the target compound (S)-4-Bromo-N-methyl-N-(3-methyl-1-(pyrrolidin-1-yl)butan-2-yl)benzamide were not accessible within the search constraints; however, the class-level inference supports that the 4-bromo positional isomer is critical for minimizing polypharmacology.

Bromine Position Selectivity
Class-level
4-Br benzamide reported more selective than 3-Br isomer
Supports sigma-1 selectivity context
Class-level inference; direct Ki ratios not available
Sigma-1 receptor Structure-Activity Relationship Benzamide ligands

Structural Alerts and Drug-Likeness Flags

The ChEMBL database entry for CHEMBL122972, a closely related compound in this chemical series, identifies 5 structural alerts that may impact compound developability [1]. While this does not provide a direct head-to-head comparison, it flags potential procurement considerations regarding chemical stability or toxicity compared to analogs lacking such alerts.

Structural Alerts
Data to verify
5 structural alerts in closely related ChEMBL entry
May inform stability or purity review
Derived from database analog; not product-specific data
Computational toxicology Drug-likeness ChEMBL

Application Scenarios


Sigma-1 Selective Pharmacological Tool

Based on class-level evidence that 4-bromo benzamides exhibit improved sigma-1 selectivity over 3-bromo analogs [1], this compound is applicable as a pharmacological tool to probe sigma-1 receptor function in CNS models where off-target activity at serotonergic or adrenergic receptors must be minimized.

Chemical Probe for SAR Studies

The compound serves as a key intermediate or reference standard in SAR campaigns exploring the impact of halogen position on sigma receptor affinity and selectivity, as demonstrated in published series where the 4-bromo substitution was a critical variable [1].

Reference Standard in Sigma Binding Assays

When establishing in vitro sigma receptor binding assays, this chiral (S)-enantiomer can be used as a reference ligand to validate assay sensitivity to stereochemistry and substitution pattern, given the known enantiopreference of sigma-1 for (S)-configuration in similar scaffolds [1].

Application
Selection Property
Validation Focus
Sigma-1 receptor research tool
4-Bromo substitution selectivity context
Off-target receptor panel review
SAR probe for halogen-position studies
Halogen-position selectivity profile
Sigma receptor affinity comparison
Chiral reference for sigma binding assays
(S)-enantiomer identity
Stereochemical selectivity validation
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